5-(Bromomethyl)-2-chlorobenzoic acid

概要

説明

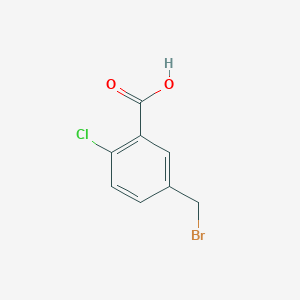

5-(Bromomethyl)-2-chlorobenzoic acid is an organic compound characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzoic acid core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-chlorobenzoic acid typically involves the bromination of 2-chlorobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors to ensure consistent product quality and efficient use of reagents.

化学反応の分析

Types of Reactions: 5-(Bromomethyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) under mild heating.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation: Formation of 2-chlorobenzoic acid.

Reduction: Formation of 2-chlorotoluene.

科学的研究の応用

Pharmaceutical Applications

5-(Bromomethyl)-2-chlorobenzoic acid serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting specific medical conditions, particularly in the field of diabetes management.

- SGLT2 Inhibitors : The compound is a key building block for synthesizing sodium-glucose cotransporter 2 inhibitors, which are used to treat type 2 diabetes. A notable example is dapagliflozin, which works by inhibiting glucose reabsorption in the kidneys, thus lowering blood sugar levels without increasing insulin secretion .

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, a related compound was shown to reduce inflammatory responses in activated microglial cells, suggesting potential applications in treating neurodegenerative diseases .

Industrial Synthesis

The industrial synthesis of this compound has been optimized for efficiency and cost-effectiveness. Recent developments focus on scalable processes that ensure high yields and purity.

- Preparation Methods : Various methods have been developed for synthesizing this compound. One efficient route involves the bromination of 2-chlorobenzonitrile followed by hydrolysis to yield this compound with high selectivity and minimal byproducts .

- Scalability : The synthesis process has been successfully scaled up to produce large batches, demonstrating a total yield of approximately 24% when employing cost-effective raw materials . This scalability is crucial for meeting industrial demand while maintaining economic viability.

Case Studies

Several case studies illustrate the practical applications and significance of this compound in real-world scenarios.

- Occupational Health Studies : A study investigated respiratory sensitization among workers exposed to a related compound, highlighting the need for stringent exposure controls in chemical manufacturing environments. This underscores the importance of monitoring and managing occupational hazards associated with chemical intermediates .

- Therapeutic Development : The development of SGLT2 inhibitors has been documented through various case studies showcasing their efficacy in clinical trials. These studies emphasize the critical role that intermediates like this compound play in advancing therapeutic options for diabetes patients .

作用機序

The mechanism of action of 5-(Bromomethyl)-2-chlorobenzoic acid largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful electrophilic agent in various chemical reactions. In biological systems, the compound may interact with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues, particularly those containing nucleophilic amino acids like cysteine or serine.

Signal Transduction: It may interfere with signal transduction pathways by modifying key signaling proteins.

類似化合物との比較

2-Chlorobenzoic Acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

5-Methyl-2-chlorobenzoic Acid: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and applications.

5-(Chloromethyl)-2-chlorobenzoic Acid: Similar structure but with a chloromethyl group, leading to different chemical properties and reactivity.

Uniqueness: 5-(Bromomethyl)-2-chlorobenzoic acid is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and medicinal chemistry.

生物活性

5-(Bromomethyl)-2-chlorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the synthesis, biological evaluations, and relevant research findings associated with this compound.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving halogenation and carboxylation reactions. The compound's structure includes a bromomethyl group and a chlorobenzoic acid moiety, which are critical for its biological activity. The synthesis often employs starting materials like 2-chlorobenzoic acid and bromomethyl derivatives, followed by purification processes to yield the target compound.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies indicate that derivatives of chlorobenzoic acids exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.91 µM/ml |

| Escherichia coli | 2.27 µM/ml | |

| Candida albicans | Moderate activity |

Research suggests that the presence of electron-withdrawing groups like bromine and chlorine enhances the antimicrobial efficacy of these compounds by affecting their interaction with bacterial cell walls or metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activities of chlorobenzoic acid derivatives are influenced by their structural features. The introduction of halogen substituents typically increases lipophilicity, which can enhance membrane permeability and improve antimicrobial activity. Quantitative structure-activity relationship (QSAR) studies have shown that specific molecular connectivity indices correlate with increased antimicrobial potency .

Case Study 1: Evaluation Against Drug-Resistant Strains

A study conducted on the efficacy of this compound against drug-resistant strains revealed promising results. The compound demonstrated significant inhibitory effects on multidrug-resistant Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Antifungal Activity

In another evaluation, the antifungal properties of the compound were assessed against Candida albicans. The results indicated moderate antifungal activity, which highlights the versatility of this compound in treating various microbial infections .

Toxicity Evaluation

The toxicity profile of this compound has also been investigated. In vitro assays showed that while some derivatives exhibited moderate toxicity towards human cell lines, others were relatively non-toxic, making them suitable candidates for further development in therapeutic applications .

特性

IUPAC Name |

5-(bromomethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFJIITZHYWVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。